PV9 has a complex molecular structure characterized by a pyrrolidine ring and a ketone functional group. The precise molecular formula is C16H22ClN, indicating the presence of chlorine as part of its hydrochloride form.
Structure Data:
PV9 can undergo various chemical reactions typical of synthetic cathinones. These reactions can include:
The mechanism of action for PV9 primarily involves its interaction with neurotransmitter systems in the brain.
Process and Data:
PV9 exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
PV9 has been primarily studied within scientific research contexts due to its classification as a new psychoactive substance.
Scientific Uses:
Synthetic cathinones originated from medicinal chemistry efforts in the early 20th century, with methcathinone first synthesized in 1928 as a potential antidepressant [1] [5]. By the 1960s, pyrovalerone derivatives were patented for obesity treatment but later abandoned due to abuse potential. The modern designer drug era began in 2003–2004 when methylone and mephedrone emerged as legal alternatives to MDMA and cocaine in Japanese and European markets [5] [7]. This timeline accelerated as clandestine laboratories exploited structural modifications to circumvent drug controls:
The shift toward pyrrolidinophenones like PV9 accelerated after 2014, when α-PHP (a direct precursor) was identified in Japanese drug seizures. PV9 (α-pyrrolidinooctanophenone) itself entered illicit markets circa 2016–2017, reflecting continuous innovation to evade legislation [4] [5].
Table 1: Evolution of Synthetic Cathinone Generations
Generation | Time Period | Representative Compounds | Structural Innovations |
---|---|---|---|
First | 1928–2003 | Methcathinone, Pyrovalerone | Basic β-keto amphetamine scaffold |
Second | 2004–2010 | Mephedrone, Methylone | Ring substitutions (methyl, methylenedioxy) |
Third | 2010–Present | α-PVP, PV9, 4F-PV9 | Pyrrolidine ring + elongated alkyl chains (C7–C8) |
PV9 belongs to the pyrrolidinophenone subclass of synthetic cathinones, characterized by a pyrrolidine ring attached to the amine group and a lipophilic aliphatic chain at the α-position. Its core structure differentiates it from other cathinone categories through distinct pharmacological actions:
PV9’s molecular structure (C18H27NO·HCl) features an 8-carbon aliphatic side chain – a critical modification that enhances lipid solubility and alters receptor binding kinetics compared to shorter-chain analogs. Key structural analogs include:
Table 2: Structural Taxonomy of PV9 and Analogous Pyrrolidinophenones
Compound | Alkyl Chain Length | Para-Substituent | Molecular Formula | Relative Lipophilicity |
---|---|---|---|---|
α-PVP | C5 | None | C15H21NO | 1.0 (Reference) |
PV8 | C7 | None | C17H25NO | 1.8 |
PV9 | C8 | None | C18H27NO | 2.3 |
4-F-PV9 | C8 | Fluorine | C18H26FNO | 2.5 |
4-MeO-PV9 | C8 | Methoxy | C19H29NO2 | 2.1 |
Functional classification hinges on transporter inhibition profiles: PV9 exhibits >50-fold selectivity for dopamine/norepinephrine transporters (DAT/NET) over serotonin transporters (SERT), distinguishing it from non-pyrrolidine cathinones [3] [6]. Chain elongation in PV9 reduces DAT binding affinity but enhances membrane disruption, contributing to cytotoxicity in hepatic (Hep G2) and neuronal (SH-SY5Y) cell lines [6].
PV9 exemplifies jurisdictional fragmentation in NPS control. It was first detected in China (2016) and reported to the UNODC by 30 countries by 2022, with hotspots in Portugal’s Madeira archipelago and Poland [4] [5]. Its hydrochloride form enables distribution as "research chemicals" via cryptomarkets, often mislabeled as benign products (e.g., "phone screen cleaner"). Regulatory responses include:
Table 3: Global Regulatory Status of PV9 and Key Analogs
Jurisdiction | PV9 Status | Scheduling Mechanism | Year Enacted |
---|---|---|---|
United Nations | Schedule II | Convention on Psychotropic Substances | 2020 |
United States | Schedule I | Controlled Substances Act | 2022 |
European Union | Subject to controls | Early Warning System | 2021* |
Portugal | Class B | National Drug Law | 2021 |
Japan | Illegal | Narcotics Control Act | 2014† |
‡Applies to α-PHP precursor; †Initial α-PHP ban
Proactive measures like generic legislation (e.g., UK’s Psychoactive Substances Act 2016) target structural motifs rather than specific compounds. However, enforcement remains hampered by isomer proliferation (e.g., α-PiHP, a PV9 positional isomer) and rapid analog synthesis [4] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8